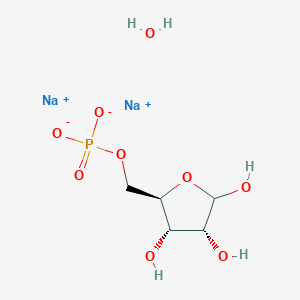
Mannose-6-phosphate barium salt hydrate, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannose-6-phosphate barium salt hydrate, 85% (M6P-BaSH 85%) is a compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 515.55 g/mol. M6P-BaSH 85% is a barium salt of mannose-6-phosphate (M6P), which is a carbohydrate derivative of glucose. M6P-BaSH 85% has been used in various scientific research applications, including biochemical and physiological experiments, as well as for the synthesis of other compounds.
Applications De Recherche Scientifique
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% has been used in various scientific research applications, including biochemical and physiological experiments. It has been used in the synthesis of other compounds, such as mannose-6-phosphate isomerase (Mannose-6-phosphate barium salt hydrate, 85%-I) and mannose-6-phosphate receptor (Mannose-6-phosphate barium salt hydrate, 85%-R). It has also been used as a substrate for the enzymatic synthesis of mannose-6-phosphate oligosaccharides.
Mécanisme D'action
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% acts as a substrate for the enzymatic synthesis of mannose-6-phosphate oligosaccharides. The reaction involves the transfer of phosphates from Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% to the oligosaccharide, resulting in the formation of a phosphorylated oligosaccharide. The resulting oligosaccharide is then used as a substrate for further reactions.
Biochemical and Physiological Effects
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% has been used in biochemical and physiological experiments to study the effects of mannose-6-phosphate on cellular processes. In particular, it has been used to study the role of mannose-6-phosphate in the regulation of protein glycosylation, the modulation of gene expression, and the regulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% in laboratory experiments is its high purity and consistent quality. It is also relatively stable, making it suitable for long-term storage. However, there are some limitations to its use. For example, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 90°C.
Orientations Futures
Given the wide range of applications of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%, there are numerous possible future directions for research. These include the development of new methods for the synthesis of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%, the investigation of its effects on cellular processes, the exploration of its role in disease processes, and the development of novel therapeutic strategies based on its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% and its potential therapeutic applications.
Méthodes De Synthèse
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% is synthesized by the reaction of mannose-6-phosphate (Mannose-6-phosphate barium salt hydrate, 85%) with barium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete when the pH of the solution is 8.5-9.5. The product is then filtered and dried to obtain Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%.
Propriétés
IUPAC Name |
barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);;1H2/q;+2;/p-2/t2-,3-,4+,5+,6?;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFQWRLJUDBCD-FDRGOYNVSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)
![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)









![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)